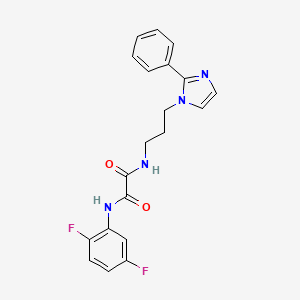
N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, commonly known as DPA-714, is a selective and high-affinity ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein expressed in various tissues, including the brain, heart, and immune cells. DPA-714 has gained significant attention in recent years due to its potential as a diagnostic and therapeutic tool for various diseases.
作用機序
DPA-714 binds to the N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, a protein located on the outer membrane of mitochondria. N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is involved in various cellular processes, including cholesterol transport, steroid synthesis, and apoptosis. DPA-714 binding to N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide leads to the modulation of these processes, resulting in various physiological effects.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a range of biochemical and physiological effects. In the brain, DPA-714 has been shown to reduce neuroinflammation and oxidative stress, which are implicated in the pathogenesis of neurodegenerative diseases. In the immune system, DPA-714 has been shown to modulate the activation of immune cells, leading to the suppression of inflammation. In tumor cells, DPA-714 has been shown to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
DPA-714 has several advantages and limitations for use in lab experiments. One advantage is its high selectivity for N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, which allows for specific targeting of N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide-expressing cells. Additionally, DPA-714 has low toxicity and is well-tolerated in vivo. However, a limitation of DPA-714 is its relatively short half-life, which can limit its use in longitudinal studies.
将来の方向性
There are several future directions for the use of DPA-714 in research. One direction is the development of more potent and selective N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide ligands for use in imaging and therapy. Additionally, DPA-714 may have potential in the treatment of autoimmune diseases and cancer. Further studies are needed to elucidate the full potential of DPA-714 in these areas of research.
合成法
DPA-714 can be synthesized through a multi-step process involving the reaction of 2,5-difluorobenzoyl chloride with 3-(2-phenyl-1H-imidazol-1-yl)propylamine to form 2,5-difluorobenzoyl-3-(2-phenyl-1H-imidazol-1-yl)propylamine. The resulting compound is then reacted with oxalyl chloride in the presence of dimethylformamide to yield DPA-714.
科学的研究の応用
DPA-714 has been extensively studied for its potential in various fields of research. In the field of neurology, DPA-714 has been used as a PET imaging agent to visualize neuroinflammation in vivo. It has also been investigated for its potential in the diagnosis and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In the field of oncology, DPA-714 has been studied for its ability to target N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide-expressing tumor cells and induce apoptosis. Additionally, DPA-714 has been used in the study of immune cell activation and inflammation.
特性
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2/c21-15-7-8-16(22)17(13-15)25-20(28)19(27)24-9-4-11-26-12-10-23-18(26)14-5-2-1-3-6-14/h1-3,5-8,10,12-13H,4,9,11H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHOQCQEJQNPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

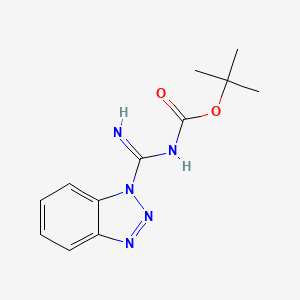
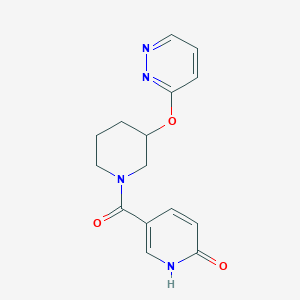
![(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine](/img/structure/B2960543.png)
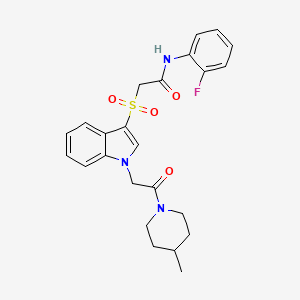
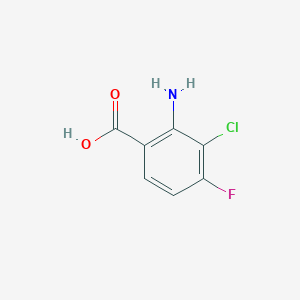
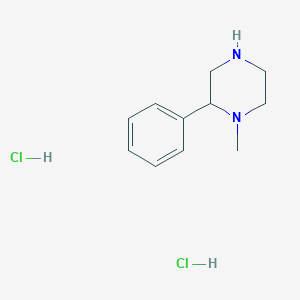


![N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2960553.png)

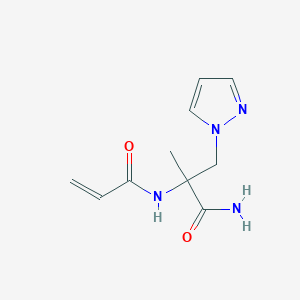
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2960559.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2960560.png)
![2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2960561.png)